molecular formula C5H10Cl2O2Si B104955 2-(Carbomethoxy)ethylmethyldichlorosilane CAS No. 18163-42-3

2-(Carbomethoxy)ethylmethyldichlorosilane

Cat. No. B104955
CAS RN: 18163-42-3
M. Wt: 201.12 g/mol
InChI Key: LWCNCHYFFPUDIH-UHFFFAOYSA-N
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Description

2-(Carbomethoxy)ethylmethyldichlorosilane is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related silane compounds and their applications in various chemical analyses and syntheses. For instance, the synthesis of 2-cyanoethyldimethyl(diethyl)aminosilane (CEDMSDEA) is described as a silylating reagent for gas chromatographic analysis . Although this compound is different from 2-(Carbomethoxy)ethylmethyldichlorosilane, it shares the characteristic of being a silylating agent, which suggests that 2-(Carbomethoxy)ethylmethyldichlorosilane may also be used in similar analytical applications.

Synthesis Analysis

The synthesis of related silane compounds involves the reaction of specific functional groups with silylating agents. In the case of CEDMSDEA, it is synthesized to react with carboxyl, phenolic, and secondary hydroxyl groups to form silyl derivatives for gas chromatographic analysis . While the synthesis of 2-(Carbomethoxy)ethylmethyldichlorosilane is not explicitly described, it can be inferred that similar synthetic routes may be employed, involving the reaction of dichlorosilane compounds with appropriate alcohols or carboxylic acids.

Molecular Structure Analysis

The molecular structure of silane derivatives is crucial for their reactivity and the type of derivatives they form. For example, the CEDMS derivatives formed from CEDMSDEA have specific retention and detection characteristics in gas chromatography, which are influenced by their molecular structure . The structure of 2-(Carbomethoxy)ethylmethyldichlorosilane would similarly dictate its reactivity and the types of derivatives it could form, although the exact details are not provided in the papers.

Chemical Reactions Analysis

The chemical reactions involving silane compounds are diverse and depend on the functional groups present. The paper on CEDMSDEA illustrates how it reacts with various functional groups to form silyl derivatives . These reactions are typically used to protect or derivatize functional groups for analytical purposes. While the specific reactions of 2-(Carbomethoxy)ethylmethyldichlorosilane are not detailed, it is likely that it would undergo similar reactions with nucleophiles, given its dichlorosilane moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are important for their application in synthesis and analysis. The paper on CEDMSDEA provides insight into the chromatographic properties of the derivatives it forms, such as retention times and detection sensitivity . Although the physical and chemical properties of 2-(Carbomethoxy)ethylmethyldichlorosilane are not discussed, one could expect that it would have properties suitable for its use as a silylating agent, including stability under certain conditions and reactivity with specific functional groups.

Scientific Research Applications

Application in Lithium-Ion Batteries

2-(Carbomethoxy)ethylmethyldichlorosilane and similar silane compounds have found application in the field of lithium-ion batteries. Novel silane compounds have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules can dissolve various lithium salts, contributing to improved battery performance, including enhanced cyclability and thermal stability (Amine et al., 2006).

Application in Polysiloxane Synthesis

Silane compounds, including 2-(Carbomethoxy)ethylmethyldichlorosilane, are integral in the synthesis of various polysiloxanes. These compounds have been used for synthesizing cyclic methyl- and ethyl-ethoxypolysiloxanes, contributing to the advancement of polymer science (OkawaraRokuro et al., 2006).

Development of Reactive Polymers

Silane compounds are also crucial in developing reactive polymers. For instance, they have been used to synthesize reactive ladder-like polysilsesquioxanes with potential applications in advanced functional polymers (Chunqing Liu et al., 2001).

Application in Hydroxyl Group Protection

In chemistry, protecting hydroxyl groups is a significant process, and silane compounds have been used for this purpose. They have been used as novel protecting groups to mask hydroxyl groups, which is crucial in various chemical syntheses, particularly in carbohydrate chemistry (Bufali et al., 2005).

Application in Material Science

Silane compounds are used in material science for surface modification and development of advanced materials. For example, they have been used to produce polysiloxane microstructures on the surface of fibers, enhancing material properties (Qirui Ma et al., 2017).

Safety And Hazards

2-(Carbomethoxy)ethylmethyldichlorosilane is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

methyl 3-[dichloro(methyl)silyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O2Si/c1-9-5(8)3-4-10(2,6)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCNCHYFFPUDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939457
Record name Methyl 3-[dichloro(methyl)silyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carbomethoxy)ethylmethyldichlorosilane

CAS RN

18163-34-3
Record name Methyl 3-(dichloromethylsilyl)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18163-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018163343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 3-[dichloro(methyl)silyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Kaspar, F Rathgeb, D Nopper, G Gauglitz - Fresenius' journal of …, 1999 - Springer
For stand-alone sensor systems apart from defined laboratory circumstances sensors are required, which show a high stability against perturbing environmental influences like the …
Number of citations: 7 link.springer.com
JE Mertzman - 2009 - search.proquest.com
Mn 12 O 12 (OOCCH 3) 16 (H 2 O) 4 (referred to as Mn-12, due to the stoichiometry) is considered the prototypical single molecule magnet (SMM), and has been the subject of intense …
Number of citations: 1 search.proquest.com

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